molecular formula C23H20ClFN2O2 B11115981 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11115981
M. Wt: 410.9 g/mol
InChI Key: GWSVNZFGUZUIRX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole derivatives in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability as a drug candidate.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole include other pyrazole derivatives with different substituents on the aromatic rings. Examples include:

  • 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-methylphenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of chlorine, fluorine, and methoxy groups on the aromatic rings may impart unique properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C23H20ClFN2O2

Molecular Weight

410.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C23H20ClFN2O2/c1-28-17-11-12-18(23(13-17)29-2)22-14-20(15-7-9-16(24)10-8-15)26-27(22)21-6-4-3-5-19(21)25/h3-13,22H,14H2,1-2H3

InChI Key

GWSVNZFGUZUIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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